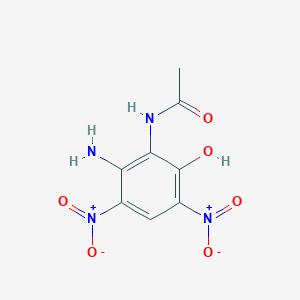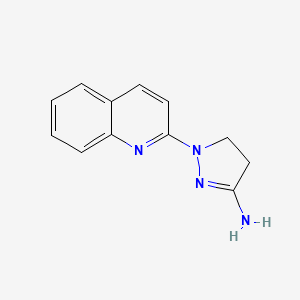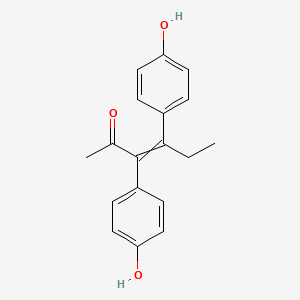
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H8N4O6. It is known for its unique structure, which includes both amino and nitro functional groups, making it a compound of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide typically involves the nitration of 2-amino-6-hydroxyacetanilide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, its nitro groups can participate in electron transfer reactions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
- 2-Chloro-N-(2-hydroxy-3,5-dinitrophenyl)acetamide ammoniate
- N-(2-Hydroxy-5-nitrophenyl)acetamide
Uniqueness
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
88140-48-1 |
|---|---|
Fórmula molecular |
C8H8N4O6 |
Peso molecular |
256.17 g/mol |
Nombre IUPAC |
N-(2-amino-6-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N4O6/c1-3(13)10-7-6(9)4(11(15)16)2-5(8(7)14)12(17)18/h2,14H,9H2,1H3,(H,10,13) |
Clave InChI |
LRDNONBXOOTTRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
